molecular formula C22H14O2 B3028996 Triptycene-9,10-dicarboxaldehyde CAS No. 467429-73-8

Triptycene-9,10-dicarboxaldehyde

Cat. No.: B3028996
CAS No.: 467429-73-8
M. Wt: 310.3 g/mol
InChI Key: HTLPGDCICALQIK-UHFFFAOYSA-N
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Description

Triptycene-9,10-dicarboxaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C22H14O2 and its molecular weight is 310.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.099379685 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Bridged Anthracene Derivatives

Research by Klanderman and Faber (1968) explored the preparation of derivatives like 9,10-Bis(hydroxymethyl)triptycene and 9,10-bis(carbethoxy)triptycene, which were used as modifying agents to improve the physical properties of polyesters, particularly increasing their glass transition temperatures (Klanderman & Faber, 1968).

Solubilities in Pressurized Hot Water

Karásek, Planeta, and Roth (2008) measured the aqueous solubilities of triptycene derivatives at various temperatures and pressures, providing insights into the solubility characteristics of these compounds (Karásek, Planeta, & Roth, 2008).

Orbital Interactions Study

Kubota et al. (1997) examined 9,10-Disilatriptycene, closely related to triptycene, to investigate the orbital interactions among the π electron systems, highlighting the complex spectral patterns of these compounds (Kubota et al., 1997).

Gas Separation Membranes

Ghanem, Swaidan, Litwiller, and Pinnau (2014) described the synthesis of ultra-microporous triptycene-based polyimide membranes, showcasing their high-performance in gas separation, which is significant for industrial applications (Ghanem et al., 2014).

Functionalization and Linking with Porphyrin Arrays

Locke, Flanagan, and Senge (2020) explored the functionalization of triptycene for use in multichromophoric arrays. They demonstrated the use of triptycene as a linker for electron transfer studies, highlighting its potential in the field of materials chemistry (Locke, Flanagan, & Senge, 2020).

Molecular Machines and Materials Chemistry

Jiang and Chen (2011) reviewed the synthesis and applications of triptycene and pentiptycene derivatives, emphasizing their use in molecular machines, catalysis, and host–guest chemistry (Jiang & Chen, 2011).

Vibrational Spectra Analysis

Furlan et al. (1992) conducted a study on the vibrational spectra of triptycene, providing important insights into its ground-state vibrational characteristics and the Jahn-Teller effect (Furlan et al., 1992).

Future Directions

While specific future directions for Triptycene-9,10-dicarboxaldehyde are not mentioned in the available resources, triptycene and its derivatives have attracted significant interest in various fields of science due to their unique properties . They are being used as building blocks in the chemical and materials sciences .

Mechanism of Action

Target of Action

Triptycene-9,10-dicarboxaldehyde is a derivative of the parent triptycene Triptycene derivatives are known for their unique electrochemical and photochemical properties , suggesting they may interact with a variety of molecular targets.

Mode of Action

The unique structure of triptycene, composed of three benzene rings joined by two sp3 carbon atoms in a d3h-symmetric structure with a barrelene core , allows it to engage in unique interactions with other molecules . These interactions could potentially alter the function or activity of the target molecules.

Biochemical Pathways

Given the unique properties of triptycene derivatives , it is plausible that this compound could influence a variety of biochemical pathways, particularly those involving electrochemical and photochemical processes.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable. Its physical state is solid at 20°c and it should be stored under inert gas as it is air sensitive . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Given the unique properties and potential interactions of triptycene derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, its stability and efficacy could be affected by exposure to air, given its air-sensitive nature

Biochemical Analysis

Biochemical Properties

Triptycene-9,10-dicarboxaldehyde plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been observed to form unique interactions with enzymes and proteins, facilitating specific biochemical processes. For instance, the compound can engage in hydrogen bonding and nonbonding interactions with enzymes, potentially influencing their catalytic activities . Additionally, this compound can interact with proteins, altering their conformation and function, which may have implications for cellular signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism . Furthermore, its interaction with cell signaling molecules can lead to changes in cellular responses, impacting processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, influencing their activity. For instance, the compound may inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic functions . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biochemical activities . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including alterations in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses could lead to toxic or adverse effects. For instance, studies have indicated that this compound can enhance metabolic activity at optimal doses, but excessive amounts may cause cellular stress and toxicity . Threshold effects have also been observed, where specific dosages are required to elicit significant biochemical responses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating enzyme activities, thereby affecting overall metabolic processes . For example, this compound may enhance or inhibit specific metabolic pathways, leading to changes in the production and utilization of key metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of this compound are crucial for its biochemical activity, as they determine the compound’s accessibility to target biomolecules and cellular structures .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may localize to the mitochondria, affecting metabolic processes and cellular energy production .

Properties

IUPAC Name

pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene-1,8-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O2/c23-13-21-15-7-1-2-8-16(15)22(14-24,19-11-5-3-9-17(19)21)20-12-6-4-10-18(20)21/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLPGDCICALQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3(C4=CC=CC=C4C2(C5=CC=CC=C53)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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